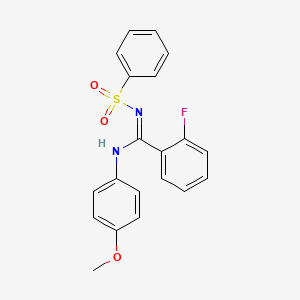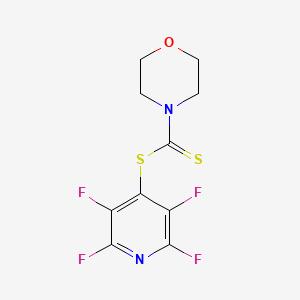![molecular formula C10H13ClN2O4S B5307278 N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5307278.png)
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide, also known as CMG, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. CMG is a sulfonylurea compound that has been synthesized for its ability to inhibit the activity of an enzyme called sulfonylurea receptor 1 (SUR1). This enzyme plays a critical role in regulating insulin secretion in pancreatic beta-cells, making CMG a potential candidate for the treatment of diabetes.
作用机制
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide works by inhibiting the activity of SUR1, which is a subunit of the ATP-sensitive potassium channel (KATP) in pancreatic beta-cells. This channel is responsible for regulating insulin secretion in response to changes in glucose levels. By inhibiting SUR1, this compound blocks the KATP channel and prevents insulin secretion. This mechanism of action is similar to that of other sulfonylurea drugs, which are commonly used to treat diabetes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied in several animal models. One study found that this compound could reduce blood glucose levels in diabetic rats, indicating its potential as a treatment for diabetes. Another study found that this compound could protect against oxidative stress in the brain, suggesting that it could have neuroprotective properties.
实验室实验的优点和局限性
One advantage of using N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide in lab experiments is its ability to selectively inhibit SUR1, making it a useful tool for investigating the role of this enzyme in insulin secretion. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in certain experiments.
未来方向
There are several potential future directions for research on N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide. One area of interest is the development of this compound analogs that have improved pharmacological properties, such as longer half-lives or greater selectivity for SUR1. Another area of interest is the investigation of this compound's potential as a treatment for other diseases, such as neurodegenerative disorders or cardiovascular diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
合成方法
The synthesis of N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been described in the literature by several research groups. One method involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with N-methylglycinamide in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound.
科学研究应用
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been used in several scientific studies to investigate its potential as a pharmacological tool. One study found that this compound was able to inhibit insulin secretion in pancreatic beta-cells, suggesting that it could be developed as a treatment for diabetes. Another study found that this compound could protect against ischemic brain injury in animal models, indicating that it could have neuroprotective properties.
属性
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-13(6-10(12)14)18(15,16)9-5-7(11)3-4-8(9)17-2/h3-5H,6H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRVSNWFLSXZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5307217.png)

![4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5307225.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5307227.png)
![N-(2-ethoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5307228.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5307232.png)
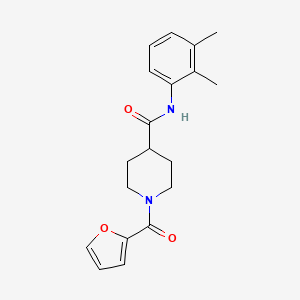
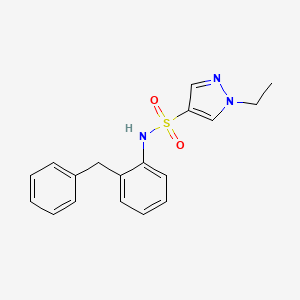
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B5307249.png)
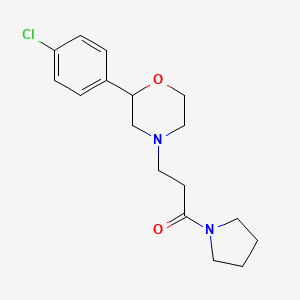
![N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine](/img/structure/B5307267.png)
![7-acetyl-N-[2-(ethylthio)ethyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5307277.png)
